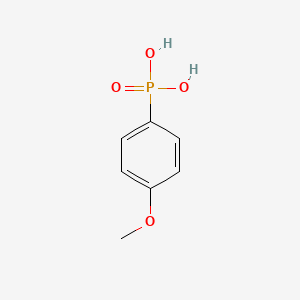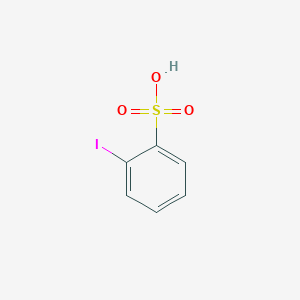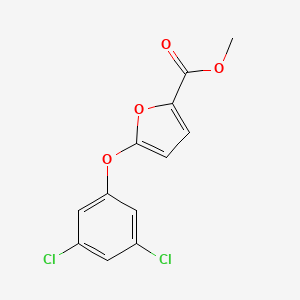
4-Methoxyphenylphosphonic acid
Übersicht
Beschreibung
4-Methoxyphenylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is also known by other names such as (4-Methoxyphenyl)phosphonic acid, (4-Methoxyphenyl)phosphonsäure, and Phosphonic acid, (4-methoxyphenyl)- .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular weight of this compound is 188.12 g/mol . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 386.2±44.0 °C at 760 mmHg, and a flash point of 187.4±28.4 °C . The compound has a molar refractivity of 42.9±0.4 cm³, a polar surface area of 77 Ų, and a molar volume of 133.5±5.0 cm³ .Relevant Papers One relevant paper titled “this compound: reactivity of Lawesson’s reagent” was found . The paper discusses the reactivity of Lawesson’s reagent with this compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
4-Methoxyphenylphosphonic acid is involved in various applications due to its structural uniqueness. This compound is synthesized from various methods and used in the design of supramolecular or hybrid materials, as well as for the functionalization of surfaces. It demonstrates its utility in the fields of chemistry, biology, and physics, making its synthesis a critical aspect of numerous research projects (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Crystallography and Materials
In crystallography and materials science, this compound is used in the synthesis of layered cobalt phosphonates. These compounds have been found to exhibit interesting properties such as dynamic motion of organic groups, and potential applications in dielectric relaxation and magnetic interactions (Cai et al., 2018).
Organic Chemistry
In organic chemistry, derivatives of this compound are explored for their multifunctional properties. These derivatives have potential applications in medicine, agriculture, and industrial chemistry, particularly in the synthesis of compounds with boronic acid groups, which offer new opportunities for various applications (Zhang et al., 2017).
Polymer Science
This compound and its derivatives play a significant role in the field of polymer science. They are used in the synthesis of various polymers and monomers, demonstrating applications in adhesive polymers and other specialized polymers with specific properties like thermal stability and low permeability, which are significant in fields like fuel cell applications (Liu et al., 2006).
Dye-Sensitized Solar Cells
In the development of dye-sensitized solar cells, this compound is used as a coadsorbent. It has been shown to improve the overall conversion efficiency and open-circuit voltage of these cells, demonstrating its significance in enhancing the performance of renewable energy technologies (Lin et al., 2011).
Corrosion Inhibition
This compound is also explored for its potential as a corrosion inhibitor. Derivatives of this compound have been studied for their efficiency in preventing corrosion, particularly in mild steel, which is relevant in industrial applications like metal pickling processes (Djenane et al., 2019).
Dental Applications
In dental science, phosphonated monomers derived from this compound are synthesized for use in dental applications. These monomers are significant in creating dental adhesives and coatings, demonstrating the compound's utility in medical materials science (Yeniad et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 4-Methoxyphenylphosphonic acid is the perovskite surface in solar cells . The compound is used as a modulator to functionalize the perovskite surface, which plays a crucial role in the efficiency of the solar cell .
Mode of Action
This compound interacts with its target, the perovskite surface, by inducing an in-situ chemical reaction. This reaction forms strong P-O-Pb covalent bonds that diminish the surface defect density and upshift the surface Fermi level . This interaction results in changes to the perovskite surface, enhancing electron extraction at the top interface .
Biochemical Pathways
The biochemical pathway affected by this compound involves the formation of covalent bonds on the perovskite surface. This process reduces surface defect density and shifts the surface Fermi level . The downstream effects include enhanced electron extraction and improved efficiency of the solar cell .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of surface defect density and the shifting of the surface Fermi level on the perovskite surface . These changes enhance electron extraction at the top interface, leading to improved efficiency of the solar cell .
Biochemische Analyse
Biochemical Properties
4-Methoxyphenylphosphonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phosphatases, which are responsible for removing phosphate groups from molecules. The interaction between this compound and phosphatases involves the formation of strong P-O-Pb covalent bonds, which can influence the enzyme’s activity and stability . Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and structure.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in perovskite solar cells, this compound induces an in-situ chemical reaction at the perovskite surface, forming strong P-O-Pb covalent bonds that diminish surface defect density and upshift the surface Fermi level . This interaction can enhance electron extraction at the top interface, thereby improving the efficiency of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The formation of strong P-O-Pb covalent bonds is a key mechanism by which this compound influences biochemical processes . These bonds can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can cause changes in gene expression, further impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In in vitro and in vivo studies, prolonged exposure to this compound may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its potential as a biochemical tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Understanding the factors that influence subcellular localization is essential for harnessing the full potential of this compound in biochemical research.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAYTUWDLAAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381448 | |
| Record name | 4-methoxyphenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21778-19-8 | |
| Record name | 4-methoxyphenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 4-methoxyphenylphosphonic acid and what is its significance?
A1: this compound is a byproduct generated during reactions involving Lawesson's reagent (LR) [, , ]. This compound is recognized as the final product of a sulfur/oxygen exchange at the phosphorus atom of LR []. While not the primary reagent in these reactions, understanding its formation and properties can be crucial for optimizing reactions involving LR and interpreting their outcomes.
Q2: How does the structure of this compound influence its properties?
A2: The crystal structure of this compound reveals the formation of helical chains through strong P-O-H...O=P hydrogen bonds []. These chains are further connected by weaker intermolecular contacts between the P=O group and a phenyl hydrogen, creating a three-dimensional lattice []. This particular arrangement is distinct from the parent compound, benzenephosphonic acid, but analogous to its arsenic counterpart []. These structural insights are valuable for understanding the compound's physical properties and potential interactions.
Q3: Are there any analytical challenges associated with this compound in drug delivery systems?
A3: Yes, the presence of this compound has been detected via NMR spectroscopy in a study investigating sustained-release delivery systems for the hydrogen sulfide donor, GYY 4137 [, ]. This detection confirms the degradation of GYY 4137 within the formulated system. This highlights the importance of analytical method validation and quality control in ensuring the stability and efficacy of drug formulations containing GYY 4137 or related compounds.
Q4: Are there any known applications of this compound beyond its identification as a byproduct?
A4: While the provided research focuses on the formation and characterization of this compound as a byproduct of reactions involving Lawesson's reagent, its potential applications remain an open question [, ]. Further research is needed to explore its potential use in various fields, such as catalysis, material science, or as a synthetic building block for other valuable compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















